

# Spectroscopic data for 3-Benzyloxyphenylacetonitrile ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, MS)

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## Compound of Interest

Compound Name: *3-Benzyloxyphenylacetonitrile*

Cat. No.: B139793

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## Spectroscopic Data of 3-Benzyloxyphenylacetonitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **3-Benzyloxyphenylacetonitrile**, a key intermediate in various synthetic applications. The following sections detail its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The spectroscopic data for **3-Benzyloxyphenylacetonitrile** ( $\text{C}_{15}\text{H}_{13}\text{NO}$ , Molecular Weight: 223.27 g/mol) are summarized in the tables below.[\[1\]](#)

## $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

As experimental  $^1\text{H}$  NMR data for **3-Benzyloxyphenylacetonitrile** is not readily available in the searched literature, the following table presents predicted chemical shifts based on

structure-property relationships of similar aromatic compounds. The actual experimental values may vary slightly.

| Protons                            | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------------------|----------------------------------|--------------|---------------------------|
| Ar-H (Phenyl ring of benzyl group) | ~7.2 - 7.5                       | Multiplet    | -                         |
| Ar-H (Phenyl ring of acetonitrile) | ~6.9 - 7.3                       | Multiplet    | -                         |
| -O-CH <sub>2</sub> -               | ~5.1                             | Singlet      | -                         |
| -CH <sub>2</sub> -CN               | ~3.7                             | Singlet      | -                         |

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The following table summarizes the available experimental <sup>13</sup>C NMR data.

| Carbon Atom                            | Chemical Shift ( $\delta$ , ppm) |
|--|----------------------------------|
| Quaternary Carbons (C-O, C-CN, C-ipso) | ~158, ~136, ~118, ~114           |
| Aromatic CH                            | ~130, ~129, ~128, ~121, ~115     |
| -O-CH <sub>2</sub> -                   | ~70                              |
| -CH <sub>2</sub> -CN                   | ~23                              |
| -CN                                    | ~117                             |

## IR (Infrared) Spectroscopy Data

The key infrared absorption bands for **3-Benzylxyphenylacetonitrile** are presented below.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibrational Mode   |
|--------------------------------|------------------|--------------------|
| ~3030                          | Aromatic C-H     | Stretch            |
| ~2920                          | Aliphatic C-H    | Stretch            |
| ~2250                          | Nitrile (C≡N)    | Stretch            |
| ~1600, ~1480                   | Aromatic C=C     | Stretch            |
| ~1250                          | Aryl-O-C         | Asymmetric Stretch |
| ~1040                          | Aryl-O-C         | Symmetric Stretch  |
| ~740, ~690                     | Aromatic C-H     | Out-of-plane bend  |

## MS (Mass Spectrometry) Data

The mass spectrometry data was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment   |
|-----|------------------------|---|
| 223 | 40                     | [M] <sup>+</sup> (Molecular Ion)                              |
| 91  | 100                    | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 132 | 30                     | [M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>             |
| 65  | 15                     | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>                 |

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Approximately 5-10 mg of **3-Benzylxyphenylacetonitrile** is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts of the peaks are then referenced to the internal standard.

## Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: For a solid sample like **3-Benzylxyphenylacetonitrile**, the attenuated total reflectance (ATR) technique is a common and simple method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

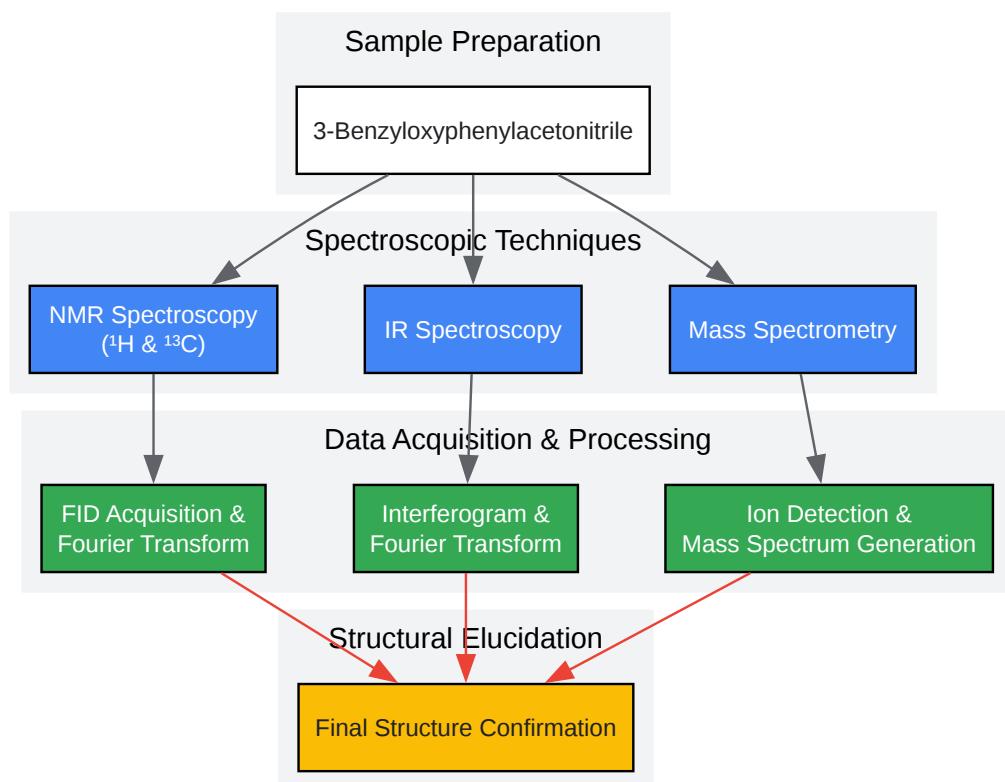
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS). The following describes a typical electron ionization (EI) method.

- Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), and also induces fragmentation into smaller, characteristic ions.[2][3]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector counts the number of ions at each  $m/z$  value, and a mass spectrum is generated, plotting relative ion abundance against  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Benzylxyphenylacetonitrile**.

## Workflow for Spectroscopic Analysis of 3-Benzylxyphenylacetonitrile

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Caption: General workflow of spectroscopic analysis.

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